![molecular formula C15H25NO5 B1435064 tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate CAS No. 2098067-97-9](/img/structure/B1435064.png)
tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate
Descripción general
Descripción
Tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate, also known as TBC, is a synthetic organic compound that has been used in scientific research for various purposes. It is a colorless liquid with a low vapor pressure and a low melting point. TBC has a wide range of applications in the lab, from being used as a reagent in organic synthesis to being a tool for studying the biochemical and physiological effects of drugs.
Aplicaciones Científicas De Investigación
Organic Synthesis and Reaction Mechanisms
Research has explored the synthesis of complex molecules through reactions involving tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate derivatives. For example, a study by Ortiz, Guijarro, and Yus (1999) investigates the reaction of O-tert-butyl N-(chloromethyl)-N-methyl carbamate with lithium powder, leading to functionalized carbamates through a DTBB-catalyzed lithiation process. This methodology has applications in the synthesis of substituted 1,2-diols from carbonyl compounds, showcasing the versatility of carbamates in organic synthesis (Ortiz, Guijarro, & Yus, 1999).
Intermediate in Enantioselective Synthesis
The compound has been utilized as an important intermediate in the enantioselective synthesis of other molecules. For instance, Ober et al. (2004) described the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, emphasizing its significance as an intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).
Catalysis and Chemical Transformations
Further research has delved into catalysis and chemical transformations involving carbamate derivatives. A study by Sakaitani and Ohfune (1990) discusses the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting the role of carbamates in facilitating selective reactions in organic chemistry (Sakaitani & Ohfune, 1990).
Synthesis of Bioactive Molecules
Additionally, the synthesis of bioactive molecules using carbamate derivatives has been a significant area of research. Ghoneim and Mohamed (2013) explored the synthesis of 1,3,4-oxadiazoles-2-thione and 1,2,4-triazoles derivatives from tert-butyl carbazate, demonstrating the utility of carbamates in the development of compounds with potential antimicrobial activity (Ghoneim & Mohamed, 2013).
Propiedades
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)16(9-10-7-11(17)8-10)13(19)21-15(4,5)6/h10H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPHEXRAVDRIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC(=O)C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



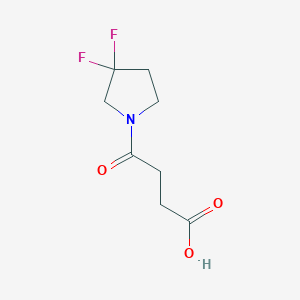
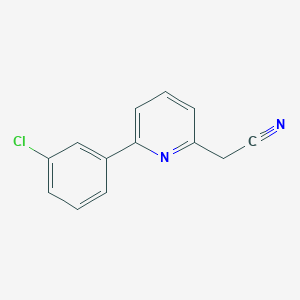
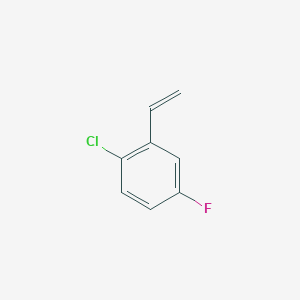
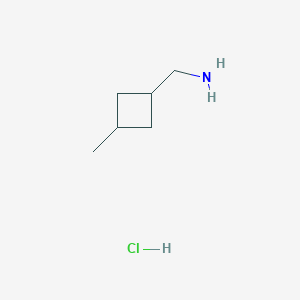
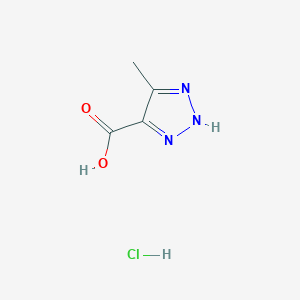



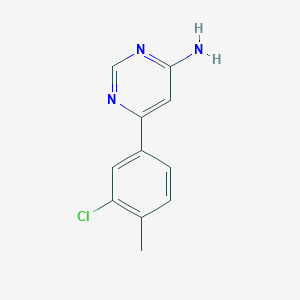
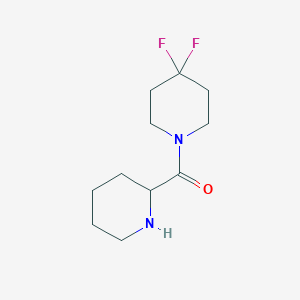
![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)

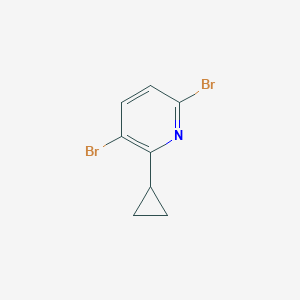
![2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1435002.png)